molecular formula C9H6F3NOS B190149 4-(Trifluoromethoxy)benzyl isothiocyanate CAS No. 128273-52-9

4-(Trifluoromethoxy)benzyl isothiocyanate

Cat. No.: B190149
CAS No.: 128273-52-9
M. Wt: 233.21 g/mol
InChI Key: MCWUXZLJINGXET-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzyl isothiocyanate is an organic compound with the molecular formula C9H6F3NOS. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzyl isothiocyanate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethoxy)benzyl isothiocyanate typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or acetonitrile. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)benzyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, water, and electrophiles such as alkyl halides. Reaction conditions typically involve mild to moderate temperatures and the use of solvents like acetone, acetonitrile, or dichloromethane .

Major Products Formed

The major products formed from reactions involving this compound include thiourea derivatives, amines, and various addition products depending on the specific electrophiles used .

Scientific Research Applications

4-(Trifluoromethoxy)benzyl isothiocyanate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing sulfur and nitrogen functional groups.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with improved pharmacological properties.

    Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)benzyl isothiocyanate involves its interaction with various molecular targets, including enzymes and cellular receptors. The isothiocyanate group is known to react with nucleophilic sites on proteins, leading to the formation of covalent bonds and subsequent modulation of protein function. This can result in changes in cellular signaling pathways and biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethoxy)benzyl isothiocyanate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased hydrophobicity and reactivity. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

1-(isothiocyanatomethyl)-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NOS/c10-9(11,12)14-8-3-1-7(2-4-8)5-13-6-15/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWUXZLJINGXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=C=S)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563887
Record name 1-(Isothiocyanatomethyl)-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128273-52-9
Record name 1-(Isothiocyanatomethyl)-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 128273-52-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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